2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile
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Overview
Description
2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with malononitrile. This reaction is often catalyzed by a base such as piperidine or pyridine and carried out in a solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile involves its interaction with various molecular targets. The trimethoxyphenyl group can bind to specific proteins or enzymes, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways. The nitrile groups can also participate in interactions with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile
- 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedinitrile
Uniqueness
2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile is unique due to the specific positioning of the methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXBJORZHOGQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C#N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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